

In-Depth Technical Guide on the Toxicological Data of N-Methylthiourea

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Compound of Interest

Compound Name: **N-Methylthiourea**

Cat. No.: **B147249**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylthiourea (NMTU) is a sulfur-containing organic compound with the chemical formula $\text{CH}_3\text{NHCSNH}_2$. It is structurally related to thiourea and has applications in various chemical syntheses. This technical guide provides a comprehensive overview of the available toxicological data on **N-Methylthiourea**, focusing on key endpoints relevant to hazard identification and risk assessment. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety evaluation.

Acute Toxicity

Acute toxicity studies are crucial for determining the potential for a substance to cause harm after a single exposure. For **N-Methylthiourea**, the primary route of concern for acute toxicity is oral ingestion.

Table 1: Acute Oral Toxicity of **N-Methylthiourea**

Test Substance	Species	Sex	Route of Administration	LD50 (mg/kg)	GHS Category	Reference
N-Methylthiourea	Rat	Not Specified	Oral	50	Category 2	[1]

Experimental Protocol: Acute Oral Toxicity (Adapted from OECD Guideline 423)

The acute oral toxicity of **N-Methylthiourea** in rats was likely determined following a protocol similar to the OECD Guideline 423 (Acute Toxic Class Method). This method involves a stepwise procedure with a small number of animals per step.

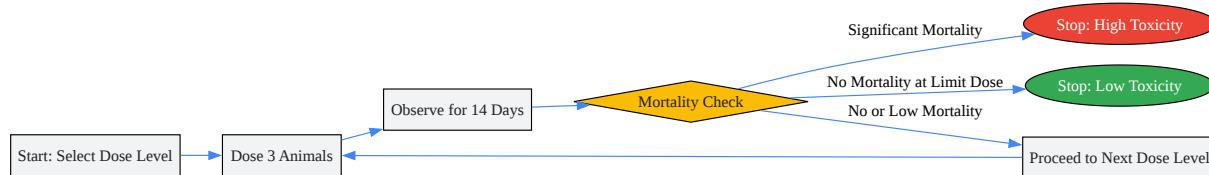
Objective: To determine the acute oral toxicity of a substance.

Test Animals: Typically, young adult rats of a single sex (females are often preferred) are used.

Procedure:

- Dosing:** The test substance is administered orally by gavage in a single dose. The volume administered is generally kept to a minimum.
- Dose Levels:** A stepwise procedure is used with fixed dose levels (e.g., 5, 50, 300, and 2000 mg/kg body weight). The starting dose is selected based on available information.
- Observation Period:** Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.
- Endpoint:** The primary endpoint is mortality. The number of animals that die within a specified period is recorded.
- Data Analysis:** The LD50 value is estimated based on the mortality data from the different dose levels.

Workflow for Acute Oral Toxicity Testing (OECD 423)

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Caption: Workflow for the Acute Toxic Class Method (OECD 423).

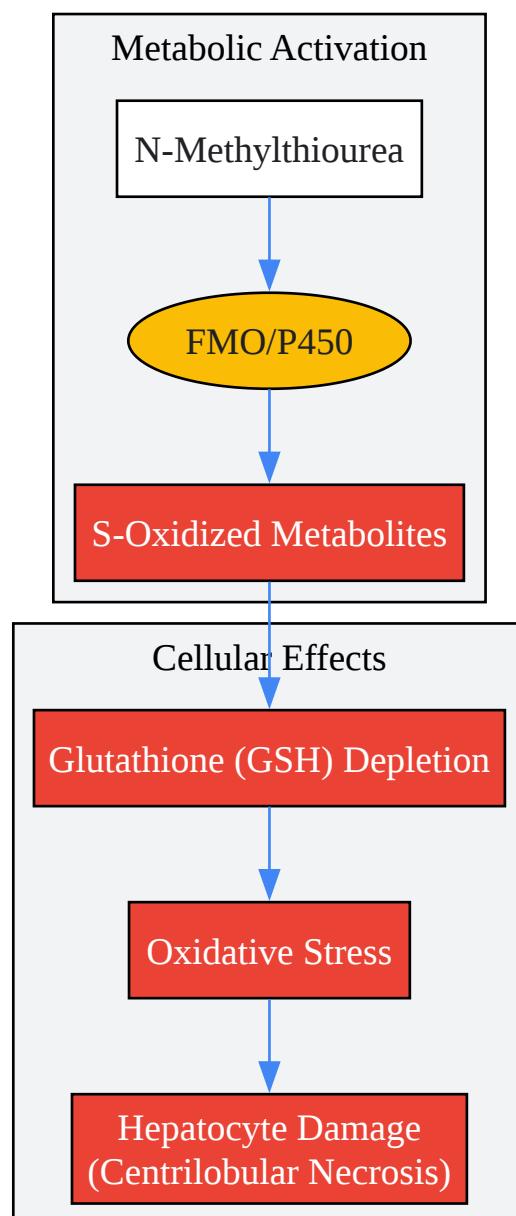
Hepatotoxicity

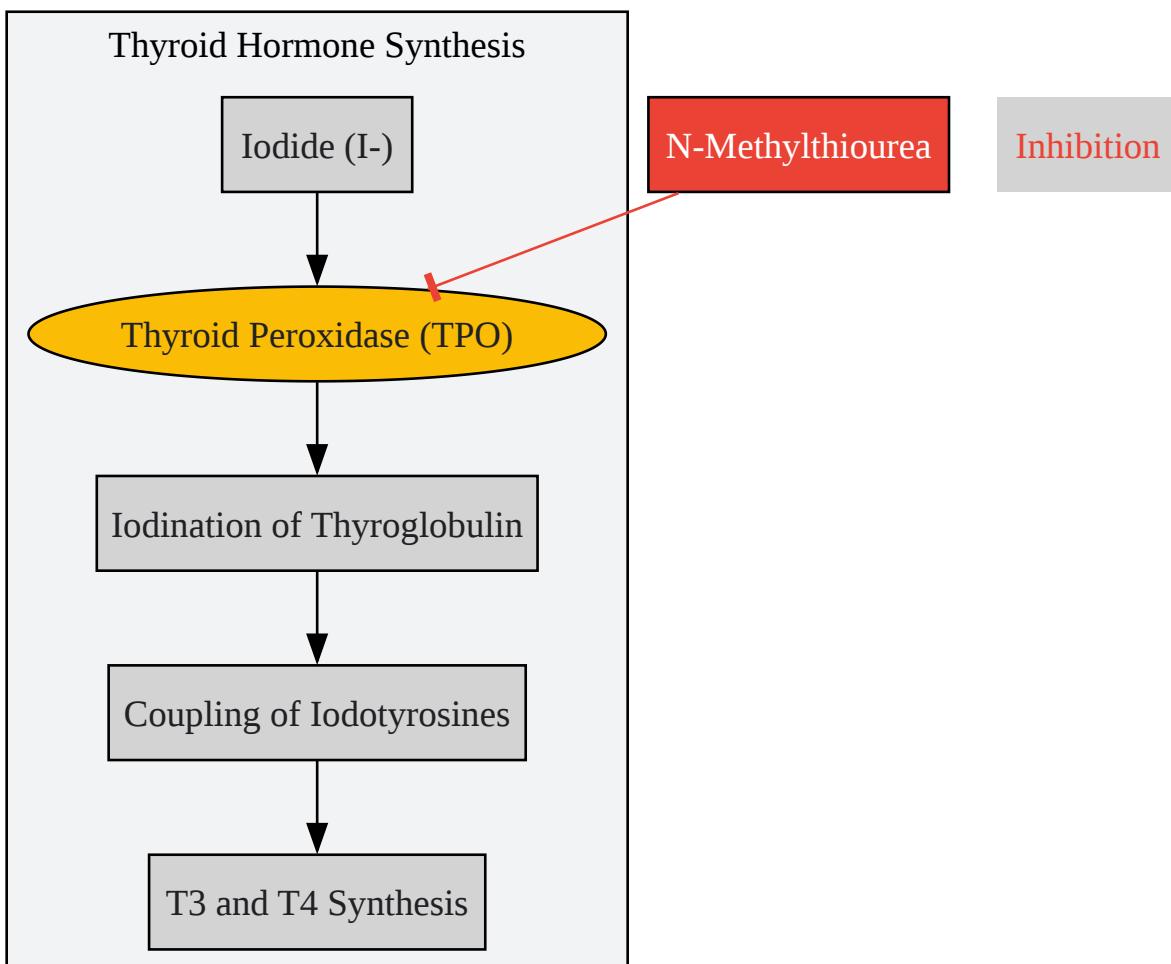
N-Methylthiourea has been identified as a hepatotoxic agent, primarily as a metabolite of the drug methimazole.^[2] Studies in glutathione-depleted mice have shown that **N-Methylthiourea** can cause significant liver injury.^[2]

Mechanism of Hepatotoxicity

The proposed mechanism of **N-Methylthiourea**-induced hepatotoxicity involves its metabolic activation to reactive S-oxidized metabolites.^[2] This process is thought to lead to cellular damage, particularly in a state of depleted glutathione (GSH), a key cellular antioxidant.

Signaling Pathway of **N-Methylthiourea** Induced Hepatotoxicity





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References

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- 2. Evidence for the involvement of N-methylthiourea, a ring cleavage metabolite, in the hepatotoxicity of methimazole in glutathione-depleted mice: structure-toxicity and metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

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